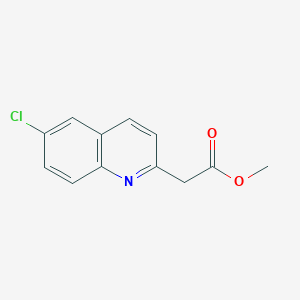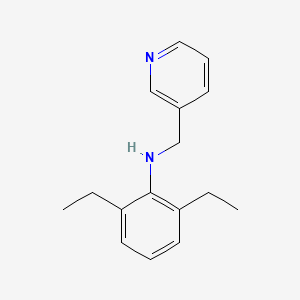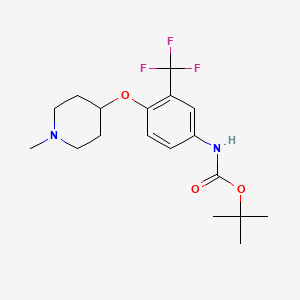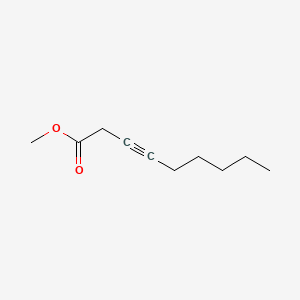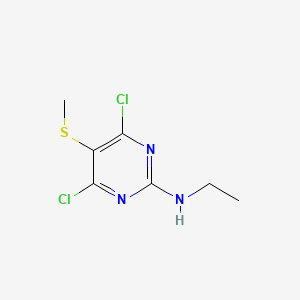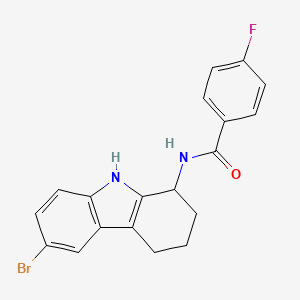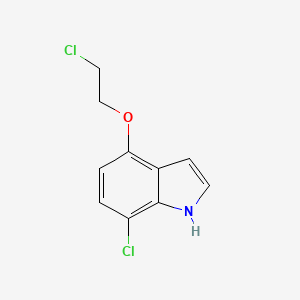
tert-butyl ((1R,3S)-3-isopropyl-3-(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclopentyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl ((1R,3S)-3-isopropyl-3-(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclopentyl)carbamate is a complex organic compound with a unique structure that includes a tert-butyl carbamate group, an isopropyl group, and a trifluoromethyl-substituted dihydroisoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1R,3S)-3-isopropyl-3-(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclopentyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Dihydroisoquinoline Moiety: This step involves the synthesis of the 7-(trifluoromethyl)-3,4-dihydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclopentyl Carbamate Formation: The cyclopentyl carbamate group is introduced through a carbamation reaction, where cyclopentylamine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
tert-butyl ((1R,3S)-3-isopropyl-3-(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclopentyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted carbamates.
科学研究应用
Chemistry
In chemistry, tert-butyl ((1R,3S)-3-isopropyl-3-(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclopentyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it suitable for in vitro and in vivo studies.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
作用机制
The mechanism of action of tert-butyl ((1R,3S)-3-isopropyl-3-(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to its targets, while the carbamate group facilitates its stability and bioavailability. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the complex structure of the target compound.
tert-Butyl ((1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl)carbamate: Another compound with a tert-butyl carbamate group but different structural features.
Uniqueness
tert-butyl ((1R,3S)-3-isopropyl-3-(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclopentyl)carbamate is unique due to its trifluoromethyl-substituted dihydroisoquinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
属性
分子式 |
C24H33F3N2O3 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC 名称 |
tert-butyl N-[(1R,3S)-3-propan-2-yl-3-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclopentyl]carbamate |
InChI |
InChI=1S/C24H33F3N2O3/c1-15(2)23(10-8-19(13-23)28-21(31)32-22(3,4)5)20(30)29-11-9-16-6-7-18(24(25,26)27)12-17(16)14-29/h6-7,12,15,19H,8-11,13-14H2,1-5H3,(H,28,31)/t19-,23+/m1/s1 |
InChI 键 |
KRMBCEHPGRMZRE-XXBNENTESA-N |
手性 SMILES |
CC(C)[C@@]1(CC[C@H](C1)NC(=O)OC(C)(C)C)C(=O)N2CCC3=C(C2)C=C(C=C3)C(F)(F)F |
规范 SMILES |
CC(C)C1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)N2CCC3=C(C2)C=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


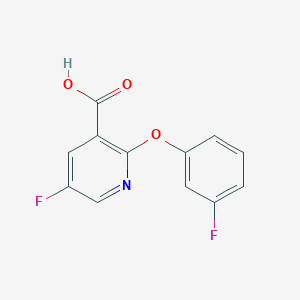
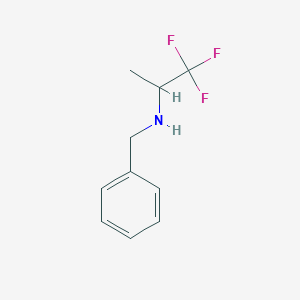

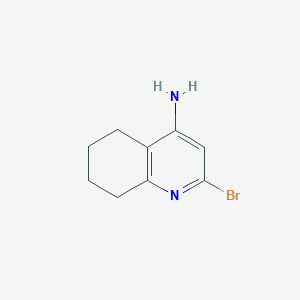
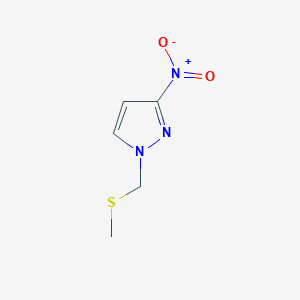
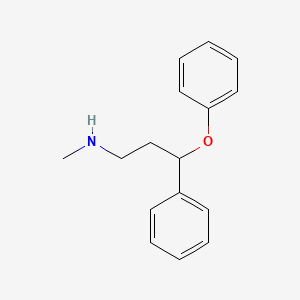
![methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate](/img/structure/B8467738.png)
